molecular formula C20H24F3N5O B15121911 4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B15121911
M. Wt: 407.4 g/mol
InChI Key: SGTWTDWQUWCYJQ-UHFFFAOYSA-N
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Description

4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by the introduction of the trifluoromethyl group and the morpholine ring. Common synthetic methods include:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Formation of Pyridazine Ring: This involves the cyclization of hydrazine derivatives with diketones or dicarbonyl compounds.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of Morpholine Ring: This can be synthesized by reacting diethanolamine with sulfuric acid or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridazine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and morpholine rings.

    Reduction: Reduced derivatives of the pyridazine ring.

    Substitution: Substituted derivatives at the trifluoromethyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Research: The compound can be used to study the effects of trifluoromethyl groups on biological activity and receptor binding.

    Industrial Applications: It can be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the piperazine and morpholine rings can modulate its pharmacokinetic properties. The exact pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the piperazine, pyridazine, and morpholine rings.

    5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione: This compound has a similar trifluoromethyl group and piperazine ring but differs in the presence of an oxadiazole ring.

Uniqueness

4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its combination of a trifluoromethyl group, piperazine ring, pyridazine ring, and morpholine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24F3N5O

Molecular Weight

407.4 g/mol

IUPAC Name

4-[6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H24F3N5O/c21-20(22,23)17-4-2-1-3-16(17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2

InChI Key

SGTWTDWQUWCYJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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